molecular formula C23H18Cl3FN4O3S B1684126 CGK733 CAS No. 905973-89-9

CGK733

Cat. No.: B1684126
CAS No.: 905973-89-9
M. Wt: 555.8 g/mol
InChI Key: HLCDNLNLQNYZTK-UHFFFAOYSA-N
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Description

CGK733 (α-phenyl-N-[2,2,2-trichloro-1-[[[(4-fluoro-3-nitrophenyl)amino]thioxomethyl]amino]ethyl]-benzeneacetamide) is a synthetic small molecule initially reported as a dual inhibitor of ataxia-telangiectasia mutated (ATM) and ATM- and Rad3-related (ATR) kinases, key regulators of DNA damage response (DDR) . Despite the retraction of foundational studies due to data fabrication (e.g., erroneous claims about ATM targeting and MAGIC technology validation) , this compound continues to be investigated for its biological effects, including:

  • Induction of non-apoptotic cell death through PERK/CHOP signaling and LC3-II formation, independent of canonical autophagy .
  • Anti-proliferative effects in cancer cells via cyclin D1 degradation and G1/S cell cycle arrest .

Its disputed target specificity (ATM/ATR) and off-target effects necessitate comparison with structurally or functionally similar compounds.

Preparation Methods

The synthesis of CGK 733 involves multiple steps, starting with the preparation of the core structure followed by the introduction of various functional groups. The synthetic route typically includes the following steps:

    Formation of the core structure: The core structure is synthesized through a series of condensation and cyclization reactions.

    Introduction of functional groups: Various functional groups, such as nitro, fluoro, and trichloromethyl groups, are introduced through substitution reactions.

    Purification: The final product is purified using techniques such as recrystallization and chromatography to achieve high purity.

Chemical Reactions Analysis

CGK 733 undergoes several types of chemical reactions, including:

    Oxidation: CGK 733 can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the nitro group present in the compound.

    Substitution: Substitution reactions are commonly used to introduce or replace functional groups in the molecule.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

CGK733 is an Ataxia Telangiectasia Mutated (ATM) inhibitor that has shown a sensitizing impact in treating malignancies, but its effect on other diseases is still being researched . Studies suggest this compound has potential therapeutic applications in various fields, including osteoporosis and cancer research .

Scientific Research Applications

Osteoporosis Treatment

  • This compound inhibits osteoclast differentiation and function, which are key factors in bone loss . It achieves this by blocking RANKL-mediated Ca2+ oscillation and the NF-κB/MAPK signaling pathway, which are essential for osteoclast formation .
  • Animal studies using ovariectomized mice demonstrated that this compound improved bone loss, suggesting it may be a potential drug for osteoporosis prevention and treatment .
  • Specifically, this compound treatment led to less bone loss and increased bone trabecular volume in the treated group compared to the control .

Cancer Research

  • This compound induces the loss of cyclin D1, a protein associated with cell proliferation, via the ubiquitin-dependent proteasomal degradation pathway in breast cancer cell lines . This effect was observed in MCF-7 and T47D breast cancer cells .
  • The compound inhibits the proliferation of various cancer cell lines, including breast, prostate, and colon cancer cells . It also suppresses proliferation of non-transformed mouse embryonic fibroblast cells .
  • This compound-mediated inhibition of proliferation is dose-dependent and can be significant at doses as low as 2.5 μM .
  • Research indicates this compound induces intracellular calcium sequestration correlated with the PERK/CHOP signaling pathway .

Other Potential Applications

  • This compound has shown neuroprotective effects against acrylamide-induced damage by reversing the expressions of ATM, ATR, and p21 .
  • It has been reported to be involved in cell growth in drug-induced senescent tumor cells and can trigger apoptotic death .
ApplicationDescription
Osteoporosis TreatmentInhibits osteoclast formation and improves bone loss in ovariectomized mice .
Cancer ResearchInduces loss of cyclin D1, inhibits proliferation of cancer cells, and triggers apoptosis in senescent tumor cells .
NeuroprotectionShows neuroprotective effects against acrylamide-induced damage .

Note: The concentrations of this compound used in experiments vary, ranging from 0.6 to 40 μM .

Mechanism of Action

CGK 733 exerts its effects by selectively inhibiting the activity of ataxia telangiectasia mutated kinase and ataxia telangiectasia and Rad3-related kinase. These kinases play a critical role in the DNA damage response by phosphorylating various downstream targets involved in cell cycle regulation and DNA repair. By inhibiting these kinases, CGK 733 disrupts the DNA damage response, leading to increased sensitivity of cancer cells to DNA-damaging agents such as chemotherapy and radiotherapy .

Comparison with Similar Compounds

Key Compounds for Comparison

Compound Primary Target(s) Mechanism of Action Efficacy in Studies Key Applications
CGK733 ATM/ATR (disputed), Off-targets - Inhibits cyclin D1 via proteasomal degradation
- Blocks Ca²⁺ oscillations and NF-κB/MAPK in osteoclasts
- Induces LC3-II via AMPK/PERK
- Mixed efficacy in radiosensitization
- Retracted ATM/ATR claims
Osteoporosis, cancer proliferation studies
NU7026 DNA-PK - Inhibits DNA-PKcs, impairing non-homologous end joining (NHEJ)
- Enhances radiosensitivity
- Superior to this compound in reducing DNA repair post-irradiation Radiotherapy sensitization in NSCLC
KU55933 ATM (specific) - Competitive ATP inhibitor of ATM kinase
- No effect on cyclin D1 stability
- Effective at 10–30 μM in cancer cell proliferation inhibition DDR studies, ATM-specific inhibition
Caffeine ATR, general kinase inhibitor - Induces cyclin D1 degradation via proteasome
- Inhibits ATR-mediated checkpoint signaling
- Comparable anti-proliferative effects to this compound at 5 mM Cell cycle synchronization, kinase studies

Mechanistic and Functional Differences

ATM/ATR Inhibition

  • Retracted data (e.g., fabricated MAGIC screening) further undermine its validity .
  • At 10 μM, it inhibits ATM without altering cell proliferation in most models .
  • Caffeine : Broad-spectrum ATR inhibitor; induces cyclin D1 degradation similarly to this compound but requires higher concentrations (5 mM) .

Radiosensitization

  • This compound : Enhances radiosensitivity in A549 cells but less effectively than NU7026. Fails to inhibit ATM post-irradiation in HeLa cells .
  • NU7026 : Potent DNA-PK inhibitor, reducing γH2AX foci (DNA repair marker) by >50% at 10 μM. Synergizes with carbon-ion radiation .

Cell Cycle and Apoptosis

  • This compound: Triggers G1/S arrest via cyclin D1 loss and non-apoptotic death via PERK/CHOP .
  • KU55933: No impact on cyclin D1 or apoptosis; primarily induces G2/M arrest in irradiated cells .
  • Caffeine : Promotes S-phase arrest and caspase-independent apoptosis in senescent cells .

Controversies and Limitations

  • This compound :
    • Retracted foundational studies and disputed target specificity limit its reliability.
    • Off-target effects (e.g., AMPK/PERK activation) complicate mechanistic interpretations .
  • NU7026 : Highly specific to DNA-PK but ineffective against ATM/ATR .
  • KU55933: Limited efficacy in solid tumors compared to hematological cancers .

Biological Activity

CGK733 is a potent and selective inhibitor of the Ataxia Telangiectasia Mutated (ATM) and Ataxia Telangiectasia and Rad3 related (ATR) kinases, which play crucial roles in DNA damage response and cell cycle regulation. This article discusses the biological activities of this compound, focusing on its effects on cancer cells, bone metabolism, and mechanisms of action.

This compound operates primarily by inhibiting ATM and ATR kinase activities, which are essential for cellular responses to DNA damage. The compound has an IC50 value of approximately 200 nM for ATM and ATR inhibition, indicating its potency in blocking these pathways . By inhibiting these kinases, this compound disrupts cell cycle checkpoints and enhances the sensitivity of cancer cells to chemotherapy and radiotherapy.

Key Findings:

  • Cell Cycle Regulation : this compound treatment leads to a significant reduction in cyclin D1 levels and phosphorylated retinoblastoma protein (RB) in MCF-7 breast cancer cells, effectively inhibiting cell proliferation .
  • Enhanced Chemotherapy Sensitivity : In HBV-positive hepatocellular carcinoma cells (HepG2.2.15), this compound increased sensitivity to taxol by promoting multinucleated cell formation .
  • Induction of Cell Death : Treatment with this compound has been shown to induce non-apoptotic cell death in pancreatic cancer cells through mechanisms that do not involve traditional apoptotic pathways .

Effects on Osteoclasts and Bone Metabolism

Recent studies have highlighted the potential of this compound in treating osteoporosis by modulating osteoclast activity. Osteoclasts are responsible for bone resorption, and their overactivation leads to bone loss.

Study Insights:

  • Inhibition of Osteoclast Formation : this compound was found to inhibit osteoclast differentiation by blocking RANKL-mediated signaling pathways, including NFATc1 activation .
  • Therapeutic Potential : In ovariectomized mouse models, this compound demonstrated significant protective effects against estrogen deficiency-induced bone loss, suggesting its potential as a therapeutic agent for osteoporosis .

Summary of Research Findings

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Study Cell Type Key Findings Mechanism
MCF-7 (Breast Cancer)Reduced cyclin D1 and RB levels; inhibited proliferationATM/ATR inhibition
HepG2.2.15 (Liver Cancer)Increased sensitivity to taxol; multinucleated cell formationEnhanced chemotherapy response
Pancreatic Cancer CellsInduced non-apoptotic cell death; calcium sequestrationER stress response
Osteoclasts (Bone Cells)Inhibited differentiation; improved bone density in miceNFATc1 and RANKL pathway inhibition

Case Studies

  • Breast Cancer Treatment : A study involving MCF-7 cells demonstrated that this compound significantly downregulated key proteins involved in cell cycle progression, leading to reduced cell proliferation and enhanced sensitivity to radiotherapy.
  • Osteoporosis Model : In an ovariectomized mouse model, treatment with this compound resulted in improved bone density metrics compared to control groups, indicating its potential use as a treatment for osteoporosis.

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of CGK733 in cancer research, and how is it experimentally validated?

this compound is reported as a dual inhibitor of ATM/ATR kinases, targeting DNA damage response pathways. Validation involves measuring kinase activity via phosphorylation markers (e.g., ATM Ser1981, CHK2 Thr68) in irradiated or UV-treated cells. For example, in HEK-293 cells, 10 μM this compound increased ATM reporter activity by 1.6-fold . Experimental validation typically includes Western blotting for downstream targets (e.g., p53 upregulation in MCF-7 cells ) and comparative studies with known inhibitors like KU55933 .

Q. How does this compound affect cell proliferation and p53 protein levels in breast cancer cell lines?

In MCF-7 and MDA-MB-231 cells, this compound (5–10 μM) reduces proliferation rates to 20–40% of controls and elevates p53 levels by 1.6–3.1-fold . These effects are quantified using viability assays (e.g., MTT) and fluorescence intensity measurements for p53. Researchers should control for off-target effects by pairing this compound with caspase inhibitors to confirm non-apoptotic mechanisms .

Q. What experimental models are used to study this compound’s in vitro and in vivo effects?

  • In vitro: Breast cancer cell lines (MCF-7, MDA-MB-231) treated with 5–10 μM this compound, analyzed via flow cytometry for cell cycle arrest and Western blotting for DNA damage markers (e.g., γ-H2A.X) .
  • In vivo: Mouse models administered 25 mg/kg this compound intraperitoneally, with ATM reporter activity monitored at 1, 4, and 8 hours post-injection .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported inhibition of ATM/ATR kinases?

Contradictory findings (e.g., lack of ATM/ATR inhibition in H460 lung cancer cells ) necessitate methodological scrutiny:

  • Cell line specificity : Validate kinase activity in multiple models (e.g., H460 vs. MCF-7).
  • Dosage optimization : Test higher concentrations (e.g., >10 μM) while monitoring cytotoxicity.
  • Alternative assays : Use kinase activity assays (e.g., radioactive phosphorylation assays) instead of relying solely on phosphorylation markers .

Q. What methodologies are recommended for analyzing this compound-induced autophagy and non-apoptotic cell death?

  • Autophagy : Measure LC3-II formation via Western blot and correlate with p21Waf1/Cip1 expression. In this compound-treated cells, AMPK and PERK/CHOP pathways are key regulators .
  • Non-apoptotic death : Use calcium chelators (e.g., BAPTA-AM) to block intracellular Ca²⁺ accumulation, confirming PERK/CHOP pathway involvement . Combine with Annexin V/PI staining to exclude apoptosis .

Q. How should combination therapies involving this compound be designed to assess synergistic effects?

  • Drug synergy screens : Pair this compound (e.g., 7.4–9.2 μM) with PARP inhibitors (e.g., HDAB) and quantify γ-H2A.X foci (DNA damage marker) via immunofluorescence .
  • Cell cycle analysis : Use propidium iodide staining to track G2/M arrest (e.g., 54.87% S-phase reduction in HDAB+this compound groups ).
  • In vivo validation : Administer this compound with chemotherapeutics (e.g., paclitaxel) and monitor tumor regression via bioluminescence imaging .

Q. Data Contradiction and Validation Strategies

Q. How should researchers address discrepancies in this compound’s role in DNA damage repair?

  • Replicate key studies : Repeat experiments from retracted literature (e.g., Williams et al. ) using updated protocols.
  • Cross-validate with genetic tools : Use siRNA knockdown of ATM/ATR to compare phenotypes with this compound treatment .
  • Meta-analysis : Aggregate data from multiple studies (e.g., proliferation rates, kinase activity) to identify consensus mechanisms .

Q. Methodological Best Practices

Q. What controls are essential for this compound experiments to ensure reproducibility?

  • Positive controls : Include KU55933 (ATM inhibitor) and ETP-46464 (ATR inhibitor) to benchmark kinase inhibition .
  • Vehicle controls : Account for solvent effects (e.g., DMSO) on cell viability.
  • Time-course assays : Monitor acute (1–8 hours) vs. chronic (24–72 hours) effects to distinguish primary vs. secondary targets .

Q. Tables of Key Findings

Effect of this compound on Breast Cancer Cells Control 5 μM this compound 10 μM this compound
Proliferation Rate (%)1004020
p53 Fluorescence IntensityLow1.6x Increase3.1x Increase
This compound Synergy with HDAB HDAB Alone HDAB + this compound
S-Phase Reduction (%)24.2054.87
Apoptosis Rate (%)535

Properties

IUPAC Name

2,2-diphenyl-N-[2,2,2-trichloro-1-[(4-fluoro-3-nitrophenyl)carbamothioylamino]ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18Cl3FN4O3S/c24-23(25,26)21(30-22(35)28-16-11-12-17(27)18(13-16)31(33)34)29-20(32)19(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13,19,21H,(H,29,32)(H2,28,30,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLCDNLNLQNYZTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC3=CC(=C(C=C3)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18Cl3FN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30424997
Record name Diphenyl acetamidotrichloroethyl fluoronitrophenyl thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30424997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

555.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

905973-89-9
Record name CGK 733
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0905973899
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diphenyl acetamidotrichloroethyl fluoronitrophenyl thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30424997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIPHENYL ACETAMIDOTRICHLOROETHYL FLUORONITROPHENYL THIOUREA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L3DGZ99QYM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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